molecular formula C16H12BrN3O2S B11367530 2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11367530
M. Wt: 390.3 g/mol
InChI Key: NAGQHWMPXDDCNA-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

    Bromination: The bromine atom is introduced via electrophilic bromination, using bromine or a bromine-containing reagent.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the brominated thiadiazole intermediate reacts with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the thiadiazole ring, potentially leading to debromination or ring-opening products.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Debrominated thiadiazole compounds.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiadiazole ring and the methoxyphenyl group can impart biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-methoxyphenyl)benzamide: Lacks the thiadiazole ring, which may reduce its biological activity.

    N-(3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.

    2-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the thiadiazole ring in 2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide makes it unique. The bromine atom can participate in halogen bonding, while the thiadiazole ring can engage in various interactions, enhancing its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C16H12BrN3O2S/c1-22-11-8-6-10(7-9-11)14-18-16(23-20-14)19-15(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,19,20,21)

InChI Key

NAGQHWMPXDDCNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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